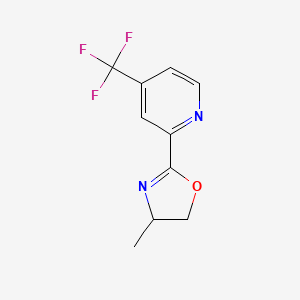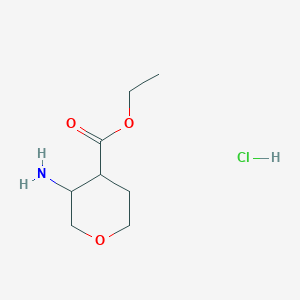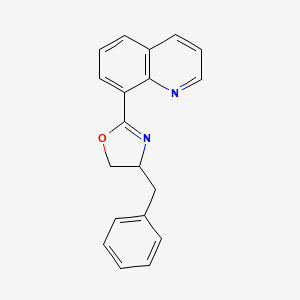
Titanium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The titanium(2+) ion, also known as titanium(II) ion, is a cation of titanium in the +2 oxidation state. Titanium is a transition metal known for its high strength, low density, and excellent corrosion resistance. The titanium(2+) ion is less common compared to its +4 oxidation state but still plays a significant role in various chemical processes and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The titanium(2+) ion can be synthesized through several methods, including:
Reduction of Titanium(IV) Compounds: Titanium(IV) compounds, such as titanium(IV) chloride, can be reduced using strong reducing agents like sodium or magnesium to produce titanium(II) compounds.
Electrochemical Reduction: Titanium(IV) ions can be electrochemically reduced to titanium(II) ions in an appropriate electrolyte solution.
Industrial Production Methods
Industrial production of titanium(2+) ions is less common due to the stability and prevalence of titanium(IV) compounds. when required, the reduction of titanium(IV) compounds using high-temperature processes and strong reducing agents is typically employed .
Analyse Chemischer Reaktionen
Types of Reactions
The titanium(2+) ion undergoes various types of chemical reactions, including:
Oxidation: Titanium(2+) ions can be oxidized to titanium(3+) or titanium(4+) ions in the presence of oxidizing agents.
Reduction: Titanium(2+) ions can be further reduced to metallic titanium under specific conditions.
Substitution: Titanium(2+) ions can participate in substitution reactions with ligands to form coordination complexes.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen, chlorine, and bromine.
Reducing Agents: Sodium, magnesium, and lithium are commonly used reducing agents.
Ligands: Ligands such as chloride, bromide, and iodide can form coordination complexes with titanium(2+) ions.
Major Products Formed
Oxidation Products: Titanium(3+) and titanium(4+) ions.
Reduction Products: Metallic titanium.
Coordination Complexes: Various titanium(II) coordination complexes.
Wissenschaftliche Forschungsanwendungen
The titanium(2+) ion has several scientific research applications, including:
Chemistry: Used in the synthesis of various titanium-based compounds and coordination complexes.
Biology: Investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicine: Explored for its potential use in medical implants and drug delivery systems.
Industry: Utilized in the production of specialized alloys and materials with unique properties.
Wirkmechanismus
The mechanism of action of the titanium(2+) ion involves its ability to participate in redox reactions and form coordination complexes. The ion can interact with various molecular targets, including biological molecules and industrial materials, through its redox activity and coordination chemistry . The pathways involved often include electron transfer processes and the formation of stable complexes with ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanium(IV) Ion: The most stable and common oxidation state of titanium, used extensively in various applications.
Titanium(III) Ion: An intermediate oxidation state with unique redox properties.
Titanium Monoxide (TiO): A compound of titanium in the +2 oxidation state, similar to the titanium(2+) ion.
Uniqueness
The titanium(2+) ion is unique due to its relatively rare occurrence and specific redox properties. It can participate in both oxidation and reduction reactions, making it versatile in various chemical processes . Additionally, its ability to form stable coordination complexes with a variety of ligands adds to its uniqueness .
Eigenschaften
CAS-Nummer |
15969-58-1 |
|---|---|
Molekularformel |
Ti+2 |
Molekulargewicht |
47.867 g/mol |
IUPAC-Name |
titanium(2+) |
InChI |
InChI=1S/Ti/q+2 |
InChI-Schlüssel |
MJOXZELXZLIYPI-UHFFFAOYSA-N |
Kanonische SMILES |
[Ti+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


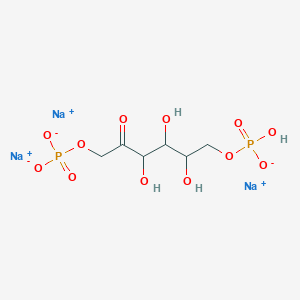
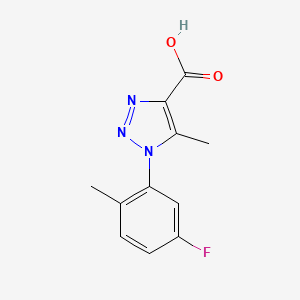
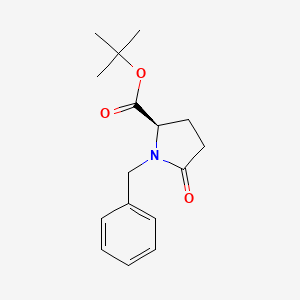
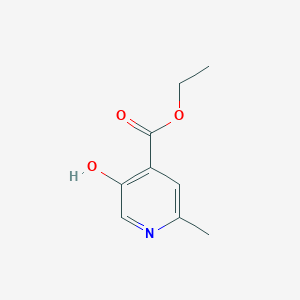
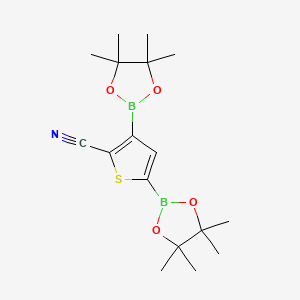
![8-[(4-chlorobenzyl)sulfanyl][1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B15156925.png)
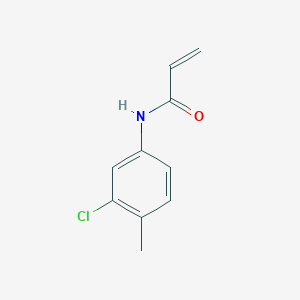
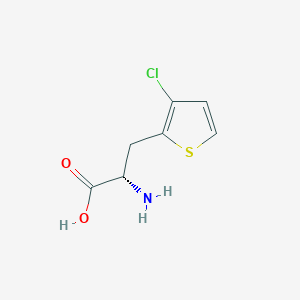
![(3S)-N-[(4-chlorophenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B15156936.png)
![6-[2-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one](/img/structure/B15156941.png)
![bis(3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine) hydrate dihydrochloride](/img/structure/B15156944.png)
